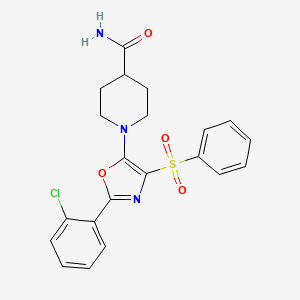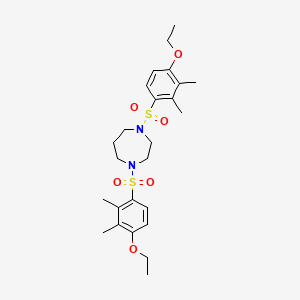
1,4-Bis(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1,4-diazepane, also known as BEOB, is a diazepane compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various biochemical and physiological studies, making it a popular choice for researchers in the field. In
Aplicaciones Científicas De Investigación
Molecular Ribbon Preparation
1,4-Bis(4-ethoxy-2,3-dimethylbenzenesulfonyl)-1,4-diazepane has been involved in the synthesis of nanometre-sized molecular ribbons. The compound, after further derivatization, plays a crucial role in the development of these intricate molecular structures. This application highlights its significance in the field of nanotechnology and molecular engineering (Boomgaarden & Nieger, 2004).
Catalysis in Epoxidation Reactions
The compound has been linked to the catalytic epoxidation of olefins, showcasing its role in enhancing the efficiency and selectivity of these chemical reactions. Through the manipulation of ligand properties and metal center reactivity, it contributes to the development of more effective catalytic systems for the epoxidation process (Sankaralingam & Palaniandavar, 2014).
Role in Oxotransferase Model Studies
In research focused on mimicking the function of oxotransferase enzymes, this compound derivatives have been utilized to investigate the reactivity of novel asymmetric dioxomolybdenum(VI) complexes. These studies are crucial for understanding the mechanisms of oxygen atom transfer in biological systems, providing insights into enzyme function and facilitating the development of biomimetic catalysts (Mayilmurugan et al., 2011).
Development of Photoluminescent Materials
Compounds related to this compound have been synthesized for their photoluminescent properties. Such materials are being explored for their potential applications in optoelectronics, including light-emitting diodes (LEDs) and other display technologies. This demonstrates the compound's versatility and its contribution to advancing materials science (Lowe & Weder, 2002).
Exploration in Chelation Therapy and Imaging
The structural properties of this compound make it a candidate for developing novel chelators in medical applications, including radiopharmaceuticals for diagnostic imaging and chelation therapy. Its ability to form stable complexes with various metals can be exploited in the synthesis of agents for positron emission tomography (PET) scanning, single-photon emission computed tomography (SPECT), and therapeutic applications, highlighting its potential impact on healthcare and medical research (Pfister et al., 2015).
Propiedades
IUPAC Name |
1,4-bis[(4-ethoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O6S2/c1-7-32-22-10-12-24(20(5)18(22)3)34(28,29)26-14-9-15-27(17-16-26)35(30,31)25-13-11-23(33-8-2)19(4)21(25)6/h10-13H,7-9,14-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGCVJXKACCUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OCC)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


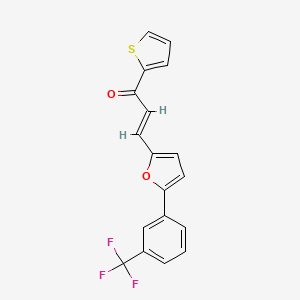
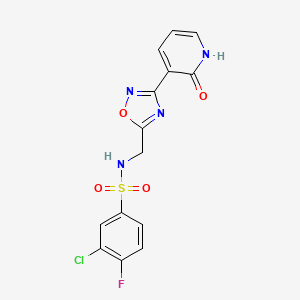
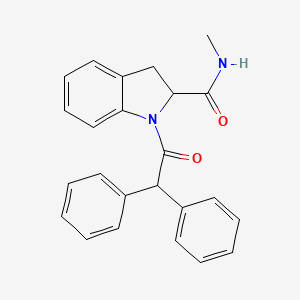
![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)
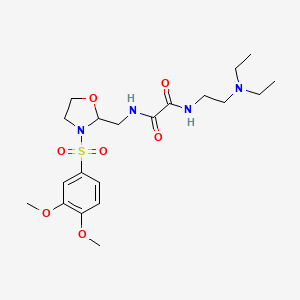
![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)
![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)
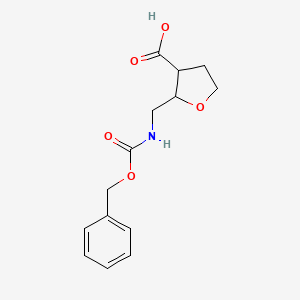
![2-[(3,3-Difluorocyclobutyl)methoxy]-3-methylpyridine](/img/structure/B2546505.png)
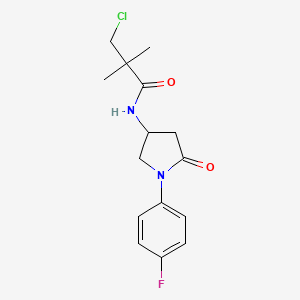
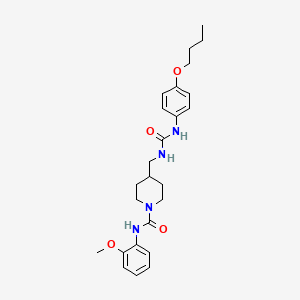
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)
